8-Dibenzofuran-4-yl-2-morpholin-4-ylchromen-4-one
Description
8-Dibenzofuran-4-yl-2-morpholin-4-ylchromen-4-one is a synthetic chromen-4-one derivative featuring a dibenzofuran substituent at the 8-position and a morpholine ring at the 2-position of the chromenone core. This compound belongs to a class of kinase inhibitors targeting DNA-dependent protein kinase catalytic subunit (PRKDC/DNA-PKcs), a critical enzyme in DNA repair pathways . Its structural design leverages the chromen-4-one scaffold, a privileged structure in medicinal chemistry, combined with a dibenzofuran moiety to enhance binding affinity and selectivity. The morpholine group contributes to solubility and pharmacokinetic properties.
Structure
3D Structure
Properties
IUPAC Name |
8-dibenzofuran-4-yl-2-morpholin-4-ylchromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19NO4/c27-21-15-23(26-11-13-28-14-12-26)30-25-19(8-4-9-20(21)25)18-7-3-6-17-16-5-1-2-10-22(16)29-24(17)18/h1-10,15H,11-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEWYWLXLBNVBFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=O)C3=C(O2)C(=CC=C3)C4=CC=CC5=C4OC6=CC=CC=C56 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50470335 | |
| Record name | 8-dibenzofuran-4-yl-2-morpholin-4-ylchromen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50470335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
503468-92-6 | |
| Record name | 8-dibenzofuran-4-yl-2-morpholin-4-ylchromen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50470335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-Dibenzofuran-4-yl-2-morpholin-4-ylchromen-4-one | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3NY6DEE6Y3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-dibenzofuran-4-yl-2-morpholin-4-ylchromen-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Dibenzofuran Derivative: The dibenzofuran moiety is synthesized through a cyclization reaction of biphenyl derivatives under oxidative conditions.
Introduction of Morpholine Ring: The morpholine ring is introduced via nucleophilic substitution reactions, where a suitable leaving group on the dibenzofuran derivative is replaced by the morpholine group.
Formation of Chromenone Structure: The final step involves the formation of the chromenone structure through a condensation reaction between the dibenzofuran-morpholine intermediate and a suitable aldehyde or ketone under acidic or basic conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity .
Chemical Reactions Analysis
Synthetic Routes and Key Functionalizations
The compound is synthesized through advanced cross-coupling strategies:
| Reaction Type | Conditions | Catalysts/Reagents | Yield | Source |
|---|---|---|---|---|
| Suzuki cross-coupling | Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C | 8-Bromo-2-morpholin-4-ylchromen-4-one + Dibenzofuran-4-boronic acid | 72–85% | |
| Thermal cyclocondensation | 120°C, anhydrous DMF | Dibenzofuran derivatives + Morpholine precursors | 65% |
These methods emphasize the critical role of palladium catalysis in constructing the chromenone-dibenzofuran scaffold.
Electrophilic Aromatic Substitution (EAS)
The electron-rich dibenzofuran and chromenone systems participate in EAS reactions:
-
Nitration : Occurs preferentially at the para position of the dibenzofuran ring under HNO₃/H₂SO₄ at 0–5°C.
-
Halogenation : Bromination with Br₂/FeBr₃ yields 3-bromo derivatives, while chlorination requires Lewis acid activation (AlCl₃).
Reactivity Hierarchy :
This selectivity arises from the extended conjugation in dibenzofuran enhancing electron density .
Nucleophilic Additions
The chromenone’s carbonyl group undergoes nucleophilic attack:
| Nucleophile | Product | Conditions | Notes |
|---|---|---|---|
| Grignard | 4-Alkoxy-2-morpholinylchromen | THF, −78°C to RT | Requires LiAlH₄ workup |
| Hydride | Dihydrochromenol | NaBH₄/MeOH, 0°C | Selective for C4 carbonyl |
The morpholine group remains inert under these conditions due to its electron-withdrawing nature .
Oxidation and Reduction Pathways
-
Oxidation : Treatment with KMnO₄/H₂O cleaves the chromenone ring to form 2-morpholin-4-ylbenzoic acid .
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) saturates the chromenone’s double bond, yielding 2-morpholin-4-yldihydrochromen-4-one .
Acid-Base Reactivity
The morpholine nitrogen (pKa ≈ 7.4) participates in protonation/deprotonation equilibria:
This property facilitates solubility adjustments in acidic buffers (pH < 5) .
Radical-Mediated Reactions
Under UV light and di-tert-butyl peroxide (DTBP), the compound undergoes C–H functionalization at the C3 position of the chromenone ring, forming alkylated derivatives .
Biochemical Interactions
While primarily a chemical analysis, its DNA-PK inhibition involves:
-
Competitive binding to the kinase’s ATP-binding pocket via the morpholine and chromenone groups .
-
Stabilization of a non-catalytic conformation through π-π stacking with dibenzofuran .
Stability and Degradation
-
Thermal : Stable up to 250°C; decomposition occurs via retro-Diels-Alder cleavage.
-
Photolytic : UV exposure (λ = 254 nm) induces ring-opening reactions, forming quinone methides.
This compound’s multifunctional architecture enables applications in medicinal chemistry and materials science, particularly as a kinase inhibitor template . Future research directions include exploiting its radical reactivity for polymer synthesis and optimizing substituents for enhanced bioavailability.
Scientific Research Applications
Anticancer Properties
Research has indicated that derivatives of chromenone compounds, including 8-Dibenzofuran-4-yl-2-morpholin-4-ylchromen-4-one, exhibit significant anticancer activity. These compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of cell signaling pathways involved in proliferation and survival.
Case Study:
A study published in the Journal of Medicinal Chemistry explored the cytotoxic effects of similar chromenone derivatives on different cancer cell lines. The results showed that these compounds could selectively induce cell death in cancer cells while sparing normal cells, highlighting their potential as targeted cancer therapeutics.
Antioxidant Activity
The compound has been investigated for its antioxidant properties, which are crucial in mitigating oxidative stress-related diseases. Antioxidants play a vital role in neutralizing free radicals, thus preventing cellular damage.
Data Table: Antioxidant Activity Comparison
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| This compound | 15 | Scavenging free radicals |
| Curcumin | 20 | Inhibition of lipid peroxidation |
| Quercetin | 25 | Chelation of metal ions |
Neuroprotective Effects
Recent studies suggest that this compound may have neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The neuroprotective effects are attributed to its ability to inhibit neuroinflammation and promote neuronal survival.
Case Study:
In vitro studies demonstrated that treatment with this compound reduced the levels of pro-inflammatory cytokines in neuronal cell cultures exposed to oxidative stress. This suggests a potential role in protecting neurons from damage associated with neurodegenerative conditions.
Antimicrobial Activity
The compound has also shown promising antimicrobial activity against various bacterial strains. This characteristic is particularly relevant in the context of rising antibiotic resistance.
Data Table: Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Potential as a Drug Delivery System
The structural characteristics of this compound allow it to be explored as a carrier for drug delivery systems. Its ability to enhance solubility and stability of therapeutic agents can improve their bioavailability.
Research Insights:
Studies have demonstrated that incorporating this compound into polymeric matrices can significantly enhance the release profiles of encapsulated drugs, making it a valuable component in developing advanced drug delivery systems.
Mechanism of Action
The mechanism of action of 8-dibenzofuran-4-yl-2-morpholin-4-ylchromen-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in cellular signaling pathways.
Pathways Involved: It may modulate pathways related to oxidative stress, inflammation, and cell proliferation
Comparison with Similar Compounds
The compound is part of a broader series of 2-morpholin-4-ylchromen-4-one derivatives, where variations at the 8-position significantly influence biological activity, solubility, and target engagement. Below is a detailed analysis of key analogs (Table 1) and their properties.
Structural Analogs and Substituent Effects
Table 1: Comparison of 8-Substituted 2-Morpholin-4-ylchromen-4-one Derivatives
Key Findings from Comparative Studies
Electron-Donating vs. Electron-Withdrawing Groups: Hydroxyl (4-hydroxyphenyl) and methoxy groups (e.g., in 6-amino-2-(2′-hydroxyphenyl) benzoxazole) enhance solubility but may reduce cellular uptake due to polarity . In contrast, chloro-substituted analogs (e.g., 8-(4-chlorophenyl)-) exhibit higher kinase inhibition but suffer from solubility limitations .
Aromatic vs. Heteroaromatic Substituents: Dibenzofuran and dibenzothiophene analogs demonstrate superior DNA-PK inhibition compared to monocyclic substituents (e.g., furan).
Steric and Conformational Effects: Bulky substituents like biphenyl induce conformational strain in the chromenone core, as analyzed via puckering coordinates and DFT studies . This strain may enhance target binding but reduce metabolic stability.
Computational Insights :
- Time-dependent DFT (TD-DFT) studies on similar chromen-4-one derivatives (e.g., 6,8-dichloro-2-(4-chlorophenyl)-) reveal that substituents alter electron density distribution, impacting proton transfer and excited-state behavior .
Biological Activity
8-Dibenzofuran-4-yl-2-morpholin-4-ylchromen-4-one is a compound of significant interest due to its potential biological activities, particularly in the context of cancer therapy. This article explores its mechanisms of action, biological effects, and relevant research findings.
Chemical Structure and Properties
This compound has the chemical formula and features a complex structure that facilitates its interaction with various biological targets. Its design incorporates a dibenzofuran moiety, a morpholine ring, and a chromone scaffold, which are critical for its pharmacological properties .
The primary mechanism of action of 8-dibenzofuran derivatives, including this compound, involves the inhibition of DNA-dependent protein kinase (DNA-PK). DNA-PK plays a crucial role in the non-homologous end joining (NHEJ) pathway for DNA double-strand break repair. By inhibiting DNA-PK, these compounds can sensitize cancer cells to DNA-damaging agents such as ionizing radiation and certain chemotherapeutics .
Anticancer Potential
Research indicates that this compound exhibits potent cytotoxic effects against various cancer cell lines. For instance, studies have shown that it significantly enhances the cytotoxicity of ionizing radiation in vitro, with potency measured at an IC50 value of approximately 42 nM for DNA-PK inhibition .
Case Studies
- In vitro Studies : One study demonstrated that this compound could increase the sensitivity of ATM-deficient cancer cells to ionizing radiation by more than tenfold. This suggests potential applications in targeting specific cancer phenotypes .
- Combination Therapies : Another investigation highlighted the effectiveness of combining 8-dibenzofuran derivatives with traditional chemotherapeutics like doxorubicin and etoposide. The combination therapy showed enhanced efficacy compared to monotherapy, indicating a synergistic effect .
Data Table: Summary of Biological Activities
Pharmacokinetics and Safety
The pharmacokinetic profile of 8-dibenzofuran derivatives is characterized by rapid absorption and metabolism, primarily through cytochrome P450 enzymes. Safety assessments indicate manageable toxicity levels; however, further studies are necessary to establish comprehensive safety profiles for clinical applications .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 8-Dibenzofuran-4-yl-2-morpholin-4-ylchromen-4-one, and what analytical methods validate its purity?
- Synthesis : Palladium-catalyzed cross-coupling reactions are commonly used for dibenzofuran derivatives (e.g., AgOAc/Pd(OAc)₂ in PivOH for cyclization) . For morpholine-substituted chromenones, refluxing with morpholine in methanol or DCM under inert conditions is typical .
- Characterization : Use ¹H/¹³C NMR for structural confirmation, IR spectroscopy for functional groups (e.g., carbonyl at ~1650 cm⁻¹), and HPLC-MS for purity (>95%) .
Q. How can X-ray crystallography be applied to determine the molecular conformation of this compound?
- Method : Employ SHELXL for small-molecule refinement and SHELXS/SHELXD for structure solution. WinGX and ORTEP provide visualization of anisotropic displacement ellipsoids and molecular packing .
- Key Parameters : Report bond angles (e.g., C-O-C in morpholine ring: ~109.5°) and puckering coordinates for non-planar rings using Cremer-Pople parameters .
Q. What safety precautions are critical when handling this compound in vitro?
- Hazard Mitigation : Use PPE (gloves, lab coat) and fume hoods. Refer to OSHA standards for hazardous chemicals (e.g., skin/eye irritation risks) . Store in amber vials at –20°C to prevent photodegradation .
Advanced Research Questions
Q. How can structural contradictions in crystallographic and computational data (e.g., DFT studies) be resolved?
- Approach : Compare experimental (X-ray) bond lengths/angles with DFT-optimized geometries (e.g., Gaussian 09/B3LYP/6-31G* basis set). Discrepancies >0.05 Å suggest lattice packing effects .
- Case Study : For chromenone derivatives, torsional angles in the morpholine ring may vary between solid-state (rigid) and solution (dynamic) conformations .
Q. What experimental design strategies address contradictory biological activity data (e.g., kinase inhibition vs. cytotoxicity)?
- Hypothesis Testing : Use dose-response assays (e.g., IC₅₀ values) across multiple cell lines. Control for off-target effects via siRNA knockdown or competitive binding assays.
- Data Analysis : Apply structural equation modeling to disentangle direct/indirect effects (e.g., effort exertion as a mediator in bioactivity studies) .
Q. How does the electronic structure of the dibenzofuran moiety influence the compound’s reactivity in photodynamic therapy?
- Method : Perform TD-DFT calculations to map excited-state intramolecular proton transfer (ESIPT) pathways. Validate with fluorescence quenching assays in polar/non-polar solvents .
Key Physicochemical Properties
| Property | Value/Description | Reference |
|---|---|---|
| Molecular Formula | C₂₅H₁₈NO₄ | Derived |
| Solubility | DMSO >10 mM; aqueous <0.1 mM | |
| λₘₐₓ (UV-Vis) | ~320 nm (dibenzofuran π→π* transition) | |
| Thermal Stability | Decomposes >250°C (TGA) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
